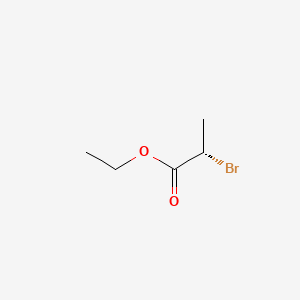
Dibromoethylbenzene
説明
Dibromoethylbenzene, also known as 1,2-Dibromo-1-phenylethane, Phenylethylene bromide, or Styrene dibromide, is an organic compound . It has a linear formula of C6H5CH(Br)CH2Br . The CAS Number is 93-52-7 .
Molecular Structure Analysis
Dibromoethylbenzene has a molecular weight of 263.96 g/mol . Its IUPAC Standard InChI is InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 . The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .
Physical And Chemical Properties Analysis
Dibromoethylbenzene is a solid substance . It has a boiling point of 139-141 °C/15 mmHg and a melting point of 70-74 °C .
科学的研究の応用
Synthesis and Chemical Behavior :
- Dibromoethylbenzene has been studied for its role in the synthesis of hydrocarbons and its interaction with other chemicals. Wittig (1980) discussed how ring strain in molecules like dibromoethylbenzene can lead to the formation of diradicals, a type of reactive molecule, in certain conditions (Wittig, 1980).
- Research by Celebre et al. (1988) investigated the rotational potential of the ethyl group in dibromoethylbenzene, providing insights into its molecular dynamics and interactions (Celebre et al., 1988).
NMR Spectroscopy and Analysis :
- Isaac-Lam (2014) used a 45 MHz benchtop NMR spectrometer to identify structures and measure quantities of dibromoethylbenzene and its derivatives. This research demonstrates the practical applications of NMR spectroscopy in understanding the molecular structure of dibromoethylbenzene (Isaac-Lam, 2014).
Organic Transformations and Synthesis :
- Diemer et al. (2011) described methods to synthesize 1,2-dibromobenzene derivatives, highlighting their value as precursors in various organic reactions (Diemer et al., 2011).
- Davies et al. (1969) explored the reaction of dibromobenzenes with Grignard reagents, revealing potential applications in creating biaryl products (Davies et al., 1969).
Electrochemical Studies :
- Wawzonek and Wagenknecht (1964) conducted polarographic studies of dibromobenzenes, providing insights into electrochemical behavior and potential applications in electrochemistry (Wawzonek & Wagenknecht, 1964).
- Usutani et al. (2007) utilized microflow systems to study reactions involving dibromobenzene derivatives, highlighting the role of these systems in understanding reaction mechanisms (Usutani et al., 2007).
Environmental and Health Studies :
- Szymańska (1997) examined the hepatotoxicity of brominated benzenes, including dibromobenzenes, in mice, providing crucial data on their potential environmental and health impacts (Szymańska, 1997).
- Carlson and Tardiff (1977) investigated the effects of dibromobenzene derivatives on xenobiotic metabolism in rats, offering insights into their biological interactions (Carlson & Tardiff, 1977).
Advanced Materials Research :
- Basuroy et al. (2017) explored the structural changes in a luminescent dibromobenzene derivative, contributing to the understanding of its potential in material sciences (Basuroy et al., 2017).
Photoelectrochemical Studies :
- Koval (1992) discussed the reduction of dibromoethylbenzene in photoelectrochemical cells, showing its relevance in studying electron transfer and reaction kinetics (Koval, 1992).
Safety and Hazards
Dibromoethylbenzene is classified as a skin corrosive and causes serious eye damage . It’s advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of contact with skin or eyes, immediate medical attention is required .
特性
IUPAC Name |
2,2-dibromoethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAHHTUPPCPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromoethylbenzene | |
CAS RN |
30812-87-4 | |
| Record name | Benzene, dibromoethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030812874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, dibromoethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibromoethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















